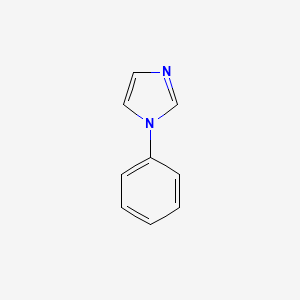
1-Phenylimidazole
Cat. No. B1212854
Key on ui cas rn:
7164-98-9
M. Wt: 144.17 g/mol
InChI Key: SEULWJSKCVACTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04450277
Procedure details


A mixture of 93.1 parts of aniline and 68 parts of 25% strength aqueous ammonia in 100 parts of propanol, and a mixture of 145 parts of 40% strength aqueous glyoxal solution and 75 parts of 40% strength aqueous formaldehyde solution are simultaneously stirred into 200 parts of propanol in the course of 30 minutes, at 80° C. The mixture is thenkept at 80° C. for a further 30 minutes. Thereafter the solvent is stripped off under reduced pressure and the residue is subjected to fractional distillation. 100.9 parts of N-phenylimidazole (boiling point 128° C./2 mm Hg) are obtained, corresponding to a yield of 70.0%.
[Compound]
Name
93.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
145
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:8].[CH:9]([CH:11]=O)=O.[CH2:13]=O>C(O)CC>[C:2]1([N:1]2[CH:11]=[CH:9][N:8]=[CH:13]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
145
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is subjected to fractional distillation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
